molecular formula C5H8N2O3S B13447773 Dimethyl-1,3-oxazole-5-sulfonamide

Dimethyl-1,3-oxazole-5-sulfonamide

Cat. No.: B13447773
M. Wt: 176.20 g/mol
InChI Key: SPTLLVCFNUXZRI-UHFFFAOYSA-N
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Description

Dimethyl-1,3-oxazole-5-sulfonamide is a heterocyclic compound featuring an oxazole ring substituted with two methyl groups and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve the use of polar solvents and specific catalysts to achieve high yields.

Industrial Production Methods: Industrial production of Dimethyl-1,3-oxazole-5-sulfonamide may involve continuous flow synthesis techniques to ensure scalability and efficiency. The use of ionic liquids as solvents can enhance the reaction rates and allow for the recycling of solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Dimethyl-1,3-oxazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl-1,3-oxazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl-1,3-oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The oxazole ring can interact with various biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness: Dimethyl-1,3-oxazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both dimethyl and sulfonamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal research .

Properties

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

2,4-dimethyl-1,3-oxazole-5-sulfonamide

InChI

InChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9)

InChI Key

SPTLLVCFNUXZRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C)S(=O)(=O)N

Origin of Product

United States

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